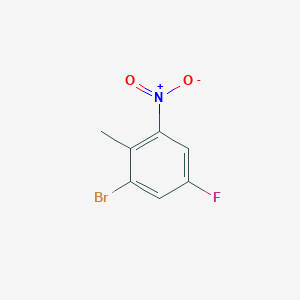

2-Bromo-4-fluoro-6-nitrotoluene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-5-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDFTBJXUXQPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378424 | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-33-5 | |

| Record name | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-fluoro-6-nitrotoluene CAS number 502496-33-5

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5)

Authored by Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 502496-33-5, a key halogenated aromatic intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's physicochemical properties, a validated synthesis protocol, spectroscopic data, and its critical applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring the information is both practical and scientifically rigorous.

Introduction and Compound Profile

This compound, also known by its IUPAC name 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, is a substituted toluene derivative featuring bromine, fluorine, and nitro functional groups.[1][2] This specific arrangement of substituents makes it a valuable and versatile building block in organic synthesis. The presence of multiple functional groups offers several reaction sites, allowing for sequential and regioselective modifications to build more complex molecular architectures. Its primary utility lies in its role as a precursor in the synthesis of advanced pharmaceutical compounds.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data below has been compiled from various chemical data sources.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 502496-33-5 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2][4] |

| Molecular Weight | 234.02 g/mol | [1][2][5] |

| Appearance | White to yellow crystalline solid/oil | [4][6] |

| Melting Point | ~54-56°C | [4] |

| Boiling Point | ~259.4 ± 35.0 °C at 760 mmHg | [4][7] |

| Density | ~1.7 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in organic solvents like ether and chloroform; almost insoluble in water.[4] | [4] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. The following ¹H NMR data has been reported:

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[3][6]

This spectrum is consistent with the structure, showing the methyl protons as a singlet and two distinct aromatic protons as doublets of doublets, indicative of their specific coupling environment on the substituted benzene ring.

Synthesis Protocol: Electrophilic Bromination

The most commonly cited method for preparing this compound is through the electrophilic bromination of 4-fluoro-2-nitrotoluene. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Rationale of Experimental Design

The synthesis employs N-bromosuccinimide (NBS) as the bromine source. NBS is a convenient and safer alternative to liquid bromine. The reaction is conducted in a highly acidic medium, using a combination of concentrated sulfuric acid and trifluoroacetic acid.[5][6] This strong acid system serves a dual purpose: it protonates the nitro group, further deactivating the ring towards electrophilic substitution, and it activates the NBS, generating a potent electrophilic bromine species. The directing effects of the substituents on the starting material (4-fluoro-2-nitrotoluene) guide the incoming electrophile. The methyl group is activating and ortho-, para-directing, while the nitro and fluoro groups are deactivating and meta-directing. The bromination occurs at the position ortho to the activating methyl group and meta to the deactivating nitro group, resulting in the desired product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is a synthesis of procedures reported in the literature.[3][5][6]

-

Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).[3][6]

-

Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (12.5 mL).[3][6] Maintain the temperature to control any exotherm.

-

Bromination: To the stirred mixture, add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) in portions, ensuring the temperature remains controlled.[3][6]

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.[3][5][6] Monitor the reaction progress by TLC or LC-MS.

-

Workup - Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing ice water. Stir the resulting slurry for 15 minutes.[3][6] This step quenches the reaction and precipitates the product.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3][6] Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.[5][6] The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (in vacuo) to yield the crude product.[3][5][6]

-

Purification: Purify the residue by flash column chromatography to obtain the final product, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, as a yellow oil or solid.[5] Reported yields are often high, approaching 100% for the crude product.[3][6]

Applications in Drug Discovery and Development

The strategic placement of the bromo, fluoro, and nitro groups makes this compound a valuable intermediate for introducing a substituted aromatic scaffold into larger molecules.

-

Pharmaceutical Intermediate: Its most prominent application is as a starting material in the synthesis of pharmaceuticals.[3][8] It is a key intermediate for the preparation of Remibrutinib, a drug candidate for treating chronic urticaria.[3]

-

Agrochemicals and Dyes: By analogy to structurally similar compounds, this intermediate has potential applications in the agrochemical sector for creating new pesticides and herbicides and in the manufacturing of specialized dyes and pigments.[4][8][9] The functional groups can be further modified to tune the biological activity or chromophoric properties of the final molecule.

Caption: Role as a foundational block in multi-step API synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Statement | Description |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[10] |

| H315 | Causes skin irritation.[10][11] |

| H319 | Causes serious eye irritation.[10][11] |

| H335 | May cause respiratory irritation.[10][11] |

Precautionary Measures and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[1][12]

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[1]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[1]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up, dry location.[1]

Conclusion

This compound (CAS 502496-33-5) is a high-value chemical intermediate with a well-defined synthesis pathway and significant applications, particularly in the pharmaceutical industry. Its utility is derived from the versatile reactivity of its functional groups. Understanding its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in research and development settings.

References

-

This compound | CAS#:502496-33-5. Chemsrc. [Link]

-

This compound - Introduction. ChemBK. [Link]

-

2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984. PubChem, National Center for Biotechnology Information. [Link]

-

Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis. Medium. [Link]

-

The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 502496-33-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:502496-33-5 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-6-nitrotoluene

This guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-fluoro-6-nitrotoluene, a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a robust resource for the safe handling, characterization, and application of this compound.

Introduction

Molecular Structure and Identification

The structural arrangement of this compound is fundamental to its chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Bromo-4-fluoro-1-methyl-6-nitrobenzene |

| CAS Number | 502496-33-5[1] |

| Molecular Formula | C₇H₅BrFNO₂[1][2] |

| Molecular Weight | 234.02 g/mol [2] |

| InChI Key | ZVDFTBJXUXQPAU-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | ~232 °C | [1] |

| Solubility | Soluble in ether and chloroform; almost insoluble in water. | [1] |

| Density | Currently not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

A proton NMR spectrum obtained from a synthesis procedure for a compound identified as 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, an isomer of the target compound, provides the following data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4Hz, 1H), 8.02 (dd, J = 8.0, 2.4Hz, 1H).[3]

Interpretation:

-

The singlet at 2.41 ppm with an integration of 3H corresponds to the methyl (CH₃) protons.

-

The two doublets of doublets at 7.96 ppm and 8.02 ppm , each with an integration of 1H, are characteristic of the two aromatic protons. The splitting pattern (dd) arises from coupling to each other and to the fluorine atom.

¹³C NMR (Carbon NMR)

-

Methyl Carbon (CH₃): ~15-25 ppm

-

Aromatic Carbons (C-H): ~110-140 ppm

-

Aromatic Carbons (C-Br, C-F, C-NO₂, C-CH₃): ~120-160 ppm. The carbon attached to the fluorine atom will likely appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not publicly available. A predicted spectrum would exhibit the following characteristic absorption bands based on its functional groups:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching (from the methyl group): ~2850-3000 cm⁻¹

-

Asymmetric NO₂ stretching: ~1520-1560 cm⁻¹ (strong)

-

Symmetric NO₂ stretching: ~1340-1380 cm⁻¹ (strong)

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

C-F stretching: ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS)

Experimental mass spectrometry data is not available. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233 and 235 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the bromine atom.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline compound.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and crystalline.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

-

Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point (around 54-56°C).

-

When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy.

-

Solubility Determination (Shake-Flask Method)

This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent.

Caption: Workflow for Solubility Determination.

Methodology:

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., ethanol, methanol, acetonitrile) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any suspended microcrystals.

-

-

Analysis:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Determine the concentration of this compound in the diluted solutions using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Quantify the concentration by comparing the analytical response to a calibration curve prepared from standard solutions of the compound of known concentrations.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Chemical Reactivity and Stability

This compound possesses several reactive sites, making it a versatile synthetic intermediate.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group and halogen atoms activate the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), providing a route to substituted anilines.

-

Reactions of the Methyl Group: The methyl group can undergo oxidation or halogenation under specific conditions.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be protected from strong bases, strong reducing agents, and high temperatures to avoid unwanted reactions. It is advisable to store it in a cool, dry, and well-ventilated area away from incompatible substances.

Safety Information

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

In case of Contact:

-

Skin: Wash off immediately with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

References

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

502496-33-5 | MFCD18157583 | this compound - Aaron Chemicals. Retrieved from [Link]

-

This compound | CAS#:502496-33-5 | Chemsrc. (2025, September 16). Retrieved from [Link]

Sources

2-Bromo-4-fluoro-6-nitrotoluene melting point and boiling point

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. The information is structured to deliver scientifically accurate and actionable insights for professionals in research and development.

Core Characteristics and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂. Its structure, featuring bromine, fluorine, and nitro functional groups on a toluene backbone, makes it a versatile reagent in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Physical Properties

The compound is a white crystalline solid under standard conditions.[1] Its key physical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 54-56 °C | [1] |

| Boiling Point | ~232 °C | [1] |

| Solubility | Soluble in ether and chloroform; almost insoluble in water. | [1] |

Chemical Identity

-

IUPAC Name: 1-bromo-5-fluoro-2-methyl-3-nitrobenzene

-

CAS Number: 502496-33-5[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of a substituted nitrotoluene. The causality behind the chosen reagents and conditions lies in activating the aromatic ring for regioselective bromination.

Synthetic Workflow

A common and effective laboratory-scale synthesis involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source. The reaction is catalyzed by a strong acid mixture, typically trifluoroacetic acid and sulfuric acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful execution relies on careful control of reaction parameters to ensure high yield and purity.

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid.[2][4]

-

Acid Addition: Slowly add concentrated sulfuric acid to the solution.[2][4]

-

Bromination: Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise to the reaction mixture.[4]

-

Reaction Monitoring: Stir the mixture at room temperature for 16-24 hours.[2][4] Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Work-up:

-

Purification: Concentrate the filtrate under reduced pressure.[4][5] The resulting residue can be purified by flash chromatography to yield the final product.[2]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various high-value compounds.

-

Pharmaceutical Intermediate: It is widely used in the manufacture of drugs.[1] Notably, it is a key intermediate in the synthesis of Remibrutinib, a drug candidate for treating chronic urticaria.[5]

-

Agrochemicals and Dyes: This compound also acts as a precursor in the synthesis of pesticides, dyes, and pigments.[1]

Safety and Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

Recommended Safety Precautions

A logical relationship between hazard identification and protective measures is essential for laboratory safety.

Caption: Safety protocol relationship diagram.

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3] Store locked up.[3]

In case of accidental exposure, seek immediate medical attention.[1]

References

-

This compound - ChemBK. [Link]

-

2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 502496-33-5 [chemicalbook.com]

- 6. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Bromo-4-fluoro-6-nitrotoluene in Organic Solvents

Abstract

This technical guide provides a detailed analysis of the solubility of 2-Bromo-4-fluoro-6-nitrotoluene, a key intermediate in the pharmaceutical sector.[1] In the absence of extensive, publicly available quantitative solubility data, this document leverages theoretical principles based on molecular structure and polarity to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents field-proven, step-by-step experimental protocols for the precise determination of solubility, empowering researchers, scientists, and drug development professionals to generate robust and reliable data. This document is designed to be a critical resource for process development, purification, and formulation activities involving this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound (C₇H₅BrFNO₂) is a white crystalline solid with a melting point of approximately 54-56°C and a boiling point around 232°C.[2] As a vital building block in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in various organic solvents is paramount.[1] Solvent selection directly influences critical process parameters, including reaction kinetics, crystallization, purification efficiency, and the ultimate formulation of the drug product.[3] An informed choice of solvent can enhance yield, ensure purity, and improve the overall efficiency and sustainability of the manufacturing process.[4]

This guide will first delve into the theoretical underpinnings of this compound's solubility based on its molecular characteristics. Subsequently, it will provide a comprehensive, step-by-step methodology for the experimental determination of its solubility, ensuring a self-validating system for data generation.

Theoretical Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound features a combination of polar and nonpolar characteristics that dictate its interactions with different solvents.

The key structural features influencing its solubility are:

-

Aromatic Toluene Ring: The benzene ring with a methyl group is inherently nonpolar and will favor interactions with nonpolar solvents through London dispersion forces.

-

Halogen Substituents (Bromo and Fluoro): The electronegative bromine and fluorine atoms introduce polarity to the molecule, creating dipole-dipole interactions.

-

Nitro Group (-NO₂): The nitro group is strongly polar and can participate in dipole-dipole interactions. It is a hydrogen bond acceptor.[6]

Given this combination of functional groups, this compound can be classified as a moderately polar compound. Its solubility will be highest in solvents that can engage in similar intermolecular interactions.

Predicted Solubility in Common Organic Solvents

Based on its molecular structure, the following solubility profile is predicted. This serves as a foundational guide for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can effectively solvate the polar nitro and halogen groups of the solute. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are polar and can interact favorably with the polar functionalities of the molecule. Chloroform was noted as a suitable solvent in preliminary findings.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can act as hydrogen bond acceptors, interacting with the nitro group. Diethyl ether was also suggested as a good solvent.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols are polar and can act as both hydrogen bond donors and acceptors. While they can interact with the polar groups, the presence of the nonpolar aromatic ring may limit very high solubility. |

| Aromatic | Toluene, Xylene | Moderate | The aromatic ring of these solvents can interact favorably with the toluene backbone of the solute through π-π stacking. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Heptane | Low | The significant polarity of the nitro and halogen groups will limit solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Very Low/Insoluble | The predominantly organic and nonpolar character of the molecule, despite its polar groups, leads to poor solubility in water, a highly polar, hydrogen-bonding solvent.[2] |

This predictive table should be used as a starting point for experimental verification.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.[8]

Step-by-Step Experimental Workflow

The following protocol describes a self-validating system for determining the thermodynamic solubility of this compound.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant temperature orbital shaker or water bath. A standard temperature for solubility studies is 25°C (298.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary kinetic studies can be performed to determine the minimum time to reach equilibrium.

Step 3: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

Step 4: Analysis

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

Step 5: Calculation of Solubility

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

-

The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Workflow Visualization

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Safety, Handling, and Disposal

As a halogenated nitroaromatic compound, this compound requires careful handling.[8] Always consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of waste, including unused material and contaminated solvents, as hazardous waste in accordance with local, state, and federal regulations. Halogenated waste should be segregated from non-halogenated waste streams.[8]

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in readily accessible literature, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The theoretical analysis suggests high solubility in polar aprotic and chlorinated solvents, with moderate solubility in ethers, alcohols, and aromatic solvents, and low solubility in nonpolar and aqueous media. For researchers, scientists, and drug development professionals, the detailed experimental protocol herein offers a validated method to generate the precise data necessary for informed solvent selection, leading to optimized and efficient pharmaceutical processes.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. Retrieved from [Link]

Sources

- 1. This compound | 502496-33-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 5. shyzchem.com [shyzchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-4-fluoro-6-nitrotoluene chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-nitrotoluene

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of highly functionalized aromatic building blocks is paramount. This compound, a substituted toluene derivative, represents a quintessential example of such a scaffold. Its unique arrangement of electron-withdrawing (nitro and fluoro) and sterically influential (bromo and methyl) groups on an aromatic ring makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, structural characteristics, physicochemical properties, a field-proven synthesis protocol, and its applications, with a focus on the underlying chemical principles that govern its utility.

Chemical Identity and Structure

The precise identification and structural understanding of a chemical entity are the foundation of its application in synthesis.

Nomenclature and Identifiers:

-

Common Name: this compound

-

IUPAC Name: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene[1]

-

Synonyms: 3-Bromo-5-fluoro-2-methylnitrobenzene[1]

-

CAS Number: 502496-33-5[1]

Chemical Structure:

The molecule consists of a benzene ring substituted with four different groups: a methyl group (-CH₃), a bromine atom (-Br), a fluorine atom (-F), and a nitro group (-NO₂). The substitution pattern, as designated by its common name "this compound," places the methyl group at position 1, the bromine atom at position 2, the fluorine atom at position 4, and the nitro group at position 6. This specific arrangement creates a sterically hindered and electronically complex environment around the aromatic ring.

Caption: Chemical structure of this compound.

Structural Insights for Reactivity: The reactivity of the aromatic ring is significantly influenced by its substituents. The nitro group is a strong deactivating group, withdrawing electron density from the ring via resonance and inductive effects, making it less susceptible to further electrophilic aromatic substitution. Conversely, the methyl group is a weak activating group. The halogens (bromo and fluoro) are deactivating via induction but are ortho-, para-directing. The positions ortho to the nitro group (positions 5 and 1) and ortho to the bromine (positions 1 and 3) are sterically and electronically distinct, offering potential for regioselective transformations such as nucleophilic aromatic substitution (SₙAr) at positions activated by the nitro group.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 234.02 g/mol | [1][3][4][5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 54-56 °C | [2] |

| Boiling Point | 259.4 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in ether and chloroform; almost insoluble in water. | [2] |

| Flash Point | 110.7 ± 25.9 °C | [3] |

| LogP | 2.93 | [3] |

Synthesis Protocol: Electrophilic Bromination

This compound is typically synthesized via the electrophilic bromination of a suitable precursor. The following protocol is a robust method adapted from established procedures.[4][6]

Principle and Causality: The synthesis involves the regioselective bromination of 4-fluoro-2-nitrotoluene. The directing effects of the existing substituents guide the incoming electrophile (Br⁺). The methyl group is ortho-, para-directing, and the nitro group is meta-directing. The fluorine atom is ortho-, para-directing. The position for bromination is C6 (which becomes C2 in the final product numbering relative to the methyl group), which is ortho to the activating methyl group and meta to the deactivating nitro group. N-Bromosuccinimide (NBS) serves as the bromine source, which, in the presence of a strong acid catalyst like sulfuric acid, generates the electrophilic bromine species required for the substitution reaction. Trifluoroacetic acid is used as a solvent that can dissolve the starting material and facilitate the reaction.

Experimental Protocol:

-

Reagent Preparation: To a solution of 4-fluoro-2-nitrotoluene (2.0 g) in trifluoroacetic acid (8 ml), add concentrated sulfuric acid (2.5 ml) slowly while cooling in an ice bath.[4]

-

Bromination: To the stirred solution, add N-bromosuccinimide (3.4 g) portion-wise, maintaining the temperature.[4]

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.[4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water.[6] Dilute the mixture with ethyl acetate.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[4][6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][6] Filter the drying agent and remove the solvent under reduced pressure (in vacuo) to yield the crude product.[4]

-

Purification: Purify the residue by flash chromatography to obtain pure 1-bromo-5-fluoro-2-methyl-3-nitro-benzene (2.48 g reported in one instance).[4]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The strategic placement of functional groups makes this compound a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Synthesis: This compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[7][8] Its functional groups serve as handles for further chemical modifications. Notably, it is used as a pharmaceutical intermediate for the preparation of Remibrutinib, a drug candidate for treating chronic urticaria.[9] The bromine atom can be readily converted to other functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, which is a common functional group in many bioactive molecules.

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the development of advanced pesticides and herbicides.[2][7][8] The specific toxiphore created by the combination of substituents can be elaborated to target biological pathways in pests or weeds.

-

Dyes and Pigments: The chromophoric potential of the nitroaromatic system makes this compound a precursor for the synthesis of specialty dyes and pigments.[2][7][8]

Safety and Handling

Due to its potential hazards, proper laboratory safety protocols must be strictly followed when handling this compound.

GHS Hazard Classification: [5]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).

-

Skin Irritation: Causes skin irritation (H315).

-

Eye Irritation: Causes serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid skin contact, inhalation, or ingestion.[2]

-

In case of accidental exposure, seek immediate medical attention.[2]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its well-defined structure, predictable reactivity, and established synthesis routes make it an important tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

PubChem. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984. [Link]

-

ChemBK. This compound. [Link]

-

Chemsrc. This compound | CAS#:502496-33-5. [Link]

-

PubChem. 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387. [Link]

-

Autech. Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Bromo-2-Fluoro-6-Nitrotoluene in Chemical Synthesis. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:502496-33-5 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 502496-33-5 [chemicalbook.com]

Introduction: Contextualizing 2-Bromo-4-fluoro-6-nitrotoluene

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-4-fluoro-6-nitrotoluene

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted aromatic compound of significant interest in the pharmaceutical and chemical industries. Its role as a key intermediate in the synthesis of complex molecules, including novel therapeutic agents like Remibrutinib for treating chronic urticaria, necessitates robust analytical methods for its characterization and quality control.[1] Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive technique for the unambiguous identification, structural elucidation, and quantification of this compound and its related impurities.

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind methodological choices, from sample preparation to data interpretation, ensuring a foundation of scientific integrity and practical applicability.

Part 1: Foundational Physicochemical Properties

A successful mass spectrometry analysis begins with a thorough understanding of the analyte's physical and chemical properties. These parameters dictate the optimal choice of sample preparation, chromatography, and ionization technique.

As an organic synthesis intermediate, this compound is typically a white to yellow crystalline solid.[2] Its solubility in organic solvents like ether, chloroform, acetonitrile, and methanol, and its relative insolubility in water, are key considerations for sample preparation.[2] The compound's boiling point of approximately 232°C suggests sufficient volatility and thermal stability for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[4] |

| Molecular Weight | 234.02 g/mol | PubChem[4] |

| Monoisotopic Mass | 232.94877 Da | PubChem[4][5] |

| Appearance | White crystalline solid | ChemBK[2] |

| Melting Point | ~54-56°C | ChemBK[2] |

| Boiling Point | ~232°C | ChemBK[2] |

| Solubility | Soluble in ether, chloroform; insoluble in water | ChemBK[2] |

Part 2: The Analytical Workflow: From Sample to Spectrum

The end-to-end process of MS analysis requires meticulous attention to detail at each stage. The following sections outline a proven workflow, explaining the rationale behind each procedural step.

Sample Preparation: The Cornerstone of Quality Data

The primary objective of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[6][7] For a relatively pure standard of this compound, the protocol is straightforward.

Step-by-Step Protocol for Sample Preparation:

-

Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in a volumetric flask.

-

Working Solution Dilution: Create a working solution by diluting the stock solution. For LC-MS, a final concentration of 1-10 µg/mL is often appropriate.[8] For GC-MS, a similar range of 1-100 µg/mL is a good starting point.

-

Filtration (Critical Step): Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a 2 mL autosampler vial. This prevents particulates from blocking the chromatographic system.[8]

-

Blank Samples: Prepare blank samples using the same solvent as the analyte. Running blanks before and after the sample is crucial for identifying carryover and system contamination.[8]

Trustworthiness Check: This protocol ensures the sample is fully dissolved and free of particulates, which is vital for preventing system blockages and ensuring reproducible injections. The specified concentration range minimizes the risk of detector saturation while providing adequate signal intensity.

Chromatographic Separation: GC-MS vs. LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a critical decision point. It depends primarily on the analyte's volatility, thermal stability, and the complexity of the sample matrix.[7][9]

-

Gas Chromatography (GC-MS): Given the compound's volatility and thermal stability, GC-MS is an excellent choice.[3] It offers high chromatographic resolution for separating isomers and provides clean, reproducible spectra using Electron Ionization (EI).[10][11]

-

Liquid Chromatography (LC-MS): LC-MS is also a powerful technique, particularly for analyzing samples that may contain non-volatile impurities or when derivatization is undesirable.[12][13] It is the standard for many pharmaceutical analyses.

Caption: Decision logic for selecting the appropriate chromatographic method.

Example Method Parameters

| Parameter | GC-MS | LC-MS |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane) | 100 mm x 2.1 mm, 1.8 µm C18 |

| Injection Volume | 1 µL (Split/Splitless) | 2-5 µL |

| Oven Program | Start 80°C, hold 1 min, ramp 15°C/min to 250°C, hold 5 min | Isocratic or Gradient (e.g., 50:50 to 95:5 Acetonitrile:Water w/ 0.1% Formic Acid) |

| Carrier Gas | Helium @ 1.0 mL/min | Mobile Phase @ 0.3 mL/min |

| MS Interface | Transfer line at 260°C | ESI or APCI source |

Part 3: Ionization, Fragmentation, and Detection

This section explores the core of the mass spectrometric analysis: generating ions and interpreting their fragmentation patterns.

Ionization Techniques: Creating the Ions

-

Electron Ionization (EI) for GC-MS: EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, producing a molecular ion (M⁺•) and extensive, reproducible fragmentation.[14] This fragmentation pattern is like a fingerprint, invaluable for structural confirmation and library searching.

-

Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that generates ions from a liquid solution. For this compound, analysis in negative ion mode is highly effective. The acidic nitro group can be deprotonated to form a [M-H]⁻ ion, providing a strong signal for the intact molecule with minimal fragmentation.[15]

-

Negative Chemical Ionization (NCI): For GC-MS analysis requiring ultra-high sensitivity, NCI is a powerful option. Electronegative compounds, such as those containing nitro and halogen groups, can capture thermal electrons to generate negative ions with very little fragmentation.[14] This often results in significantly lower detection limits compared to EI.

Predicted Fragmentation Pathway

The fragmentation of this compound in EI-MS is predictable based on established chemical principles and the analysis of similar nitroaromatic compounds.[15][16] The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic M/M+2 isotopic patterns for any fragment containing the bromine atom.

Key Predicted Fragmentation Steps:

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [C₇H₅BrFNO₂]⁺• at m/z 233/235.

-

Loss of Nitro Group (NO₂): A common and highly favored fragmentation pathway for nitroaromatics is the loss of the NO₂ radical (46 Da), leading to a fragment at m/z 187/189.[15]

-

Loss of Bromine (Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79/81 Da), yielding a fragment at m/z 154.

-

Loss of Nitric Oxide (NO): Another characteristic fragmentation is the loss of NO (30 Da) from the molecular ion, often following rearrangement, to produce a fragment at m/z 203/205.[15]

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Data Interpretation: Key Ions and Isotopic Patterns

The mass spectrum provides a wealth of information. The most crucial aspect for halogenated compounds is the isotopic pattern. The near 1:1 ratio of ⁷⁹Br and ⁸¹Br makes bromine-containing ions easily identifiable.

| Ion Description | Predicted m/z | Key Characteristics |

| Molecular Ion [M]⁺• | 233 / 235 | Confirms molecular weight. Doublet peak with ~1:1 intensity ratio. |

| [M-NO₂]⁺ | 187 / 189 | Major fragment. Doublet peak with ~1:1 intensity ratio. |

| [M-Br]⁺ | 154 | Confirms presence of Br. Singlet peak (bromine is lost). |

| [M-NO]⁺ | 203 / 205 | Diagnostic fragment. Doublet peak with ~1:1 intensity ratio. |

Part 4: Quantitative Analysis

For drug development and quality control, quantifying the amount of this compound is essential. This is typically achieved by creating a calibration curve using external standards.

Protocol for Quantitative Analysis using GC-MS in SIM Mode:

-

Prepare Calibration Standards: Create a series of calibration standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) from the stock solution.

-

Select Ions for SIM: Choose several specific and abundant ions for Selected Ion Monitoring (SIM). This technique enhances sensitivity and selectivity by only monitoring a few m/z values instead of scanning the full range.

-

Quantifier Ion: The most abundant and unique fragment (e.g., m/z 187).

-

Qualifier Ions: Other characteristic ions (e.g., m/z 233, 189) to confirm identity. The ratio of qualifier to quantifier ions must remain constant.

-

-

Analyze Standards and Samples: Inject the calibration standards to build a calibration curve (Peak Area vs. Concentration). Then, inject the unknown sample.

-

Calculate Concentration: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Expertise Insight: Using SIM or the analogous Multiple Reaction Monitoring (MRM) in LC-MS/MS dramatically improves the limit of quantification (LOQ) and reduces interference from the sample matrix, which is critical when analyzing trace-level impurities in pharmaceutical ingredients.[9]

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive method for its identification and quantification. A successful analysis hinges on a logical progression of choices, starting with an understanding of the analyte's physicochemical properties to select the appropriate chromatographic and ionization techniques. GC-MS with Electron Ionization is highly effective for structural elucidation due to its reproducible fragmentation, while LC-MS with ESI offers a powerful alternative, especially for complex matrices. The characteristic isotopic signature of bromine provides an unmistakable marker for all bromine-containing fragments, ensuring high confidence in identification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can achieve accurate, reliable, and reproducible results.

References

- A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers. Benchchem.

- This compound - Introduction. ChemBK.

- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plant. ResearchGate.

- 2-Bromo-6-fluoro-4-nitrotoluene. PubChem, National Center for Biotechnology Information.

- Prepping Small Molecules for Mass Spec. Biocompare.com.

- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate.

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

- Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.

- Advances in the Analysis of Persistent Halogenated Organic Compounds.

- This compound. ChemicalBook.

- Mass Spectrometry Sample Preparation Guide. Organomation.

- Sample preparation in mass spectrometry. Wikipedia.

- 4-Bromo-2-fluoro-6-nitrotoluene. PubChem, National Center for Biotechnology Information.

- Understanding 4-Bromo-2-Fluoro-6-Nitrotoluene: Properties, Applications, and Synthesis.

- Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2.

- LCMS-guided detection of halogenated natural compounds. a Five... ResearchGate.

- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.

- 2-Bromo-4-nitrotoluene(7745-93-9) MS spectrum. ChemicalBook.

- Common Ionization Methods. Waters.

- Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration Porównanie zastosowania metod GC/FID oraz GC/MS w oznaczaniu zawartości 3-nitrotoluenu w produktach nitrowania toluenu wobec nadmiaru 2-i. ResearchGate.

- Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). ResearchGate.

- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry - ACS Publications.

- Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

- What are the common ionization methods for GC/MS. SCION Instruments.

- Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. PubMed.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.

- 2-Bromo-4-nitrotoluene. SIELC Technologies.

- Ionization Techniques. Chemistry LibreTexts.

- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Request PDF - ResearchGate.

- 2,6-Dibromo-4-nitrotoluene. NIST WebBook.

- 2-BROMO-6-FLUORO-4-NITROTOLUENE Formula. ECHEMI.

- Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate.

Sources

- 1. This compound | 502496-33-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. biocompare.com [biocompare.com]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What are the common ionization methods for GC/MS [scioninstruments.com]

- 15. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-fluoro-6-nitrotoluene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Bromo-4-fluoro-6-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for spectral interpretation, a detailed experimental protocol for data acquisition, and an expert analysis of the compound's characteristic vibrational modes. By integrating foundational principles with practical, field-proven insights, this guide serves as an essential resource for the structural characterization and quality control of this multifaceted molecule.

Introduction: The Molecule and the Method

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂.[1][3] Its structure comprises a toluene backbone heavily substituted with three distinct functional groups: a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F). This unique combination of electron-withdrawing groups and a methyl group imparts specific chemical properties that make it a valuable precursor in organic synthesis.[1]

Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique used to identify the functional groups within a molecule.[4][5] The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at frequencies corresponding to their natural vibrational modes, leading to an IR spectrum that serves as a unique molecular "fingerprint".[6] For a complex molecule like this compound, IR spectroscopy is indispensable for confirming the presence of its key functional groups and verifying its structural integrity.

Structural Analysis and Predicted Vibrational Modes

The infrared spectrum of this compound is dominated by the vibrational modes of its constituent parts. The positions of these absorption bands are influenced by the electronic effects of the substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro, fluoro, and bromo groups, combined with the methyl group, creates a complex interplay that modulates the bond strengths and, consequently, their vibrational frequencies.

A predictive analysis of the key functional groups yields the following expected IR absorption regions:

-

Nitro Group (NO₂) Vibrations : Aromatic nitro compounds characteristically display two strong and easily identifiable absorption bands.[7][8]

-

Aromatic Ring Vibrations : The benzene ring gives rise to several characteristic absorptions.

-

C-H Stretch: Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[11][12]

-

C=C Stretch: In-ring carbon-carbon double bond stretches produce a series of bands of variable intensity in the 1600-1400 cm⁻¹ region.[11][13]

-

C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic ring.[11] However, the presence of a nitro group can sometimes complicate the interpretation of these patterns.[8]

-

-

Halogen Vibrations : The carbon-halogen bonds have distinct stretching frequencies.

-

C-F Stretch: The C-F bond is strong, and its stretching vibration typically appears as a strong band in the 1250-1020 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretch is found at lower wavenumbers due to the heavier mass of bromine, typically in the 690-515 cm⁻¹ range.[13]

-

-

Methyl Group (CH₃) Vibrations : The methyl group attached to the aromatic ring will also show characteristic C-H stretching and bending vibrations.

Below is a diagram illustrating the structure of the target molecule.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable and reproducible IR spectrum, a meticulous experimental approach is paramount. Attenuated Total Reflectance (ATR) is the recommended sampling technique for a solid powder like this compound due to its minimal sample preparation, ease of use, and high-quality results.[15][16][17][18]

Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory is ideal due to its robustness and chemical inertness.[16]

Step-by-Step Workflow

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes to ensure a stable output from the IR source.

-

Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Rationale: This critical step measures the absorbance of the atmosphere and the ATR crystal itself. This background spectrum is then subtracted from the sample spectrum to ensure that the final data contains only the absorbance information of the analyte.

-

Procedure:

-

Ensure the ATR crystal surface is impeccably clean. Use a soft tissue dampened with isopropyl alcohol or ethanol to wipe the crystal, followed by a dry tissue.

-

With the clean, empty ATR accessory in place, collect a background spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

-

Sample Application and Measurement:

-

Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality spectrum.[17][19] The IR beam's evanescent wave only penetrates a few microns into the sample, so intimate contact is required for interaction.[15][17]

-

Procedure:

-

Place a small amount of the this compound powder (typically 1-5 mg) directly onto the center of the diamond crystal.

-

Use the ATR's pressure clamp to apply consistent pressure, ensuring the powder is firmly and evenly pressed against the crystal surface.

-

Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background scan. The software will automatically perform the background subtraction.

-

-

-

Data Processing and Cleaning:

-

After acquisition, the spectrum should be reviewed. If necessary, an ATR correction algorithm can be applied. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.[15]

-

Clean the ATR crystal thoroughly as described in step 2 to prepare for the next sample.

-

The following diagram illustrates the experimental workflow.

Data Interpretation: Decoding the Spectrum

A high-quality IR spectrum of this compound will exhibit a series of distinct absorption bands. The table below summarizes the expected key absorptions and their assignments, providing a framework for accurate interpretation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | Asymmetric & Symmetric C-H Stretch | Methyl (-CH₃) |

| 1600 - 1585 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 1550 - 1475 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |

| 1500 - 1400 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| ~1450 | Medium | Asymmetric CH₃ Bend (Deformation) | Methyl (-CH₃) |

| ~1375 | Medium | Symmetric CH₃ Bend (Deformation) | Methyl (-CH₃) |

| 1360 - 1290 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |

| 1250 - 1020 | Strong | C-F Stretch | Fluoro Group |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | Aromatic Ring |

| 690 - 515 | Medium | C-Br Stretch | Bromo Group |

Expert Analysis:

-

Trustworthiness Check: The most reliable indicators for successful synthesis are the two very strong bands for the nitro group (asymmetric and symmetric stretches) and the strong C-F stretching band.[8][9] Their presence and intensity are primary confirmation points.

-

Causality: The position of the nitro group stretches is shifted to slightly lower frequencies compared to aliphatic nitro compounds due to conjugation with the aromatic ring.[7][9][10]

-

Fingerprint Region: The region below 1200 cm⁻¹ is the "fingerprint region," containing a complex pattern of bands from C-F, C-Br, and C-H bending vibrations.[13] While individual assignment here can be challenging, the overall pattern is unique to the molecule and is excellent for batch-to-batch comparison and identification against a known standard.

Conclusion

The infrared spectrum of this compound is rich with information, providing a robust and reliable method for its structural confirmation. By understanding the characteristic vibrational frequencies of the nitro, halogen, methyl, and aromatic functionalities, researchers can confidently identify this compound. The ATR-FTIR methodology detailed herein represents a trustworthy, efficient, and highly reproducible protocol suitable for both qualitative identification in a research setting and quantitative analysis in a quality control environment. Adherence to this guide will ensure the generation of high-fidelity spectral data, enabling accurate and decisive material characterization.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

-

Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-202. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-14. Retrieved from [Link]

-

OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

University of California, Irvine. (n.d.). IR Lecture Notes. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Spectroscopy. Retrieved from [Link]

-

American Pharmaceutical Review. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Retrieved from [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Vibrational Spectroscopy of Phytochromes. Retrieved from [Link]